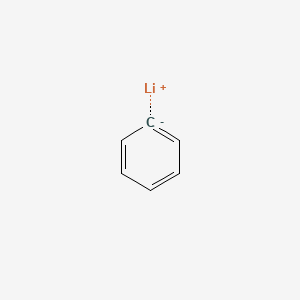

Phenyllithium

Overview

Description

Phenyllithium (C₆H₅Li) is a highly reactive organolithium compound widely used as a nucleophile in organic synthesis. It has a molecular weight of 84.046 g/mol and is typically prepared by reacting lithium metal with bromobenzene in anhydrous ether . The compound forms hexameric aggregates in the solid state, as revealed by X-ray crystallography, with a distorted octahedral arrangement of lithium ions . This compound is soluble in ethers and hydrocarbons but decomposes ether solvents over time, necessitating immediate use or refrigeration . Its primary applications include nucleophilic additions to carbonyl compounds, arylations, and metalation reactions, enabling the synthesis of pharmaceuticals, polymers, and complex organic molecules .

Preparation Methods

Direct Halogen-Lithium Exchange: Core Methodology and Variations

The direct reaction of phenyl halides (e.g., chlorobenzene or bromobenzene) with lithium metal remains the most widely employed method for phenyllithium production. This approach leverages the reactivity of aryl halides with metallic lithium under controlled conditions.

Essential Components and Reaction Setup

A dispersion of finely divided lithium metal (25–75 μm droplets) in an inert solvent (e.g., benzene or toluene) serves as the base. Critical additives include:

-

Sodium (0.3–2% by weight of lithium) : Enhances reaction initiation by lowering lithium’s melting point and improving dispersion stability .

-

Ethyl ether (Et₂O) : Acts as a cosolvent and stabilizer, with molar ratios strictly controlled (0.50–0.75 mol Et₂O per mol halobenzene in the solution, and 0.50–0.25 mol in benzene) .

Table 1: Typical Reaction Parameters for Chlorobenzene and Bromobenzene Systems

The reaction proceeds via:

where X = Cl or Br. Bromobenzene requires lower temperatures (10°C) to mitigate side reactions, while chlorobenzene tolerates mild heating (15–20°C) .

Critical Role of Ethyl Ether

Ethyl ether stabilizes this compound as a 1:1 complex (PhLi·Et₂O), preventing decomposition. Excess ether beyond 1.1 mol per mol halobenzene reduces yields (e.g., 86.5% at 0.91 mol Et₂O) . The solvent’s role extends beyond mere stabilization; its coordination influences aggregation states (see Section 5).

Metal-Halogen Exchange: Alternative Pathways

For aryl halides with poor reactivity toward lithium metal (e.g., iodobenzene), metal-halogen exchange provides a viable route:

This method bypasses the need for direct lithium dispersion and is particularly effective for synthesizing this compound in polar aprotic solvents like THF .

Advantages and Limitations

-

Advantages :

-

Avoids handling of sodium or complex dispersion preparation.

-

Compatible with sensitive substrates due to milder conditions.

-

-

Limitations :

Historical Diphenylmercury-Based Synthesis

The original synthesis employed diphenylmercury :

While this method introduced this compound to organic chemistry, its use has declined due to mercury’s toxicity and the availability of safer alternatives .

Optimized Procedures with Sodium Additives

Sodium additives (0.3–2% by weight of lithium) enhance reaction efficiency by:

-

Lowering lithium’s melting point , facilitating dispersion formation.

-

Initiating electron transfer , accelerating halogen-lithium exchange .

Table 2: Impact of Sodium Content on Yield

| Sodium Content (%) | Yield (%) | Notes |

|---|---|---|

| 0.3 | 85–90 | Minimal initiation |

| 0.5–1.0 | 92–94 | Optimal balance |

| 2.0 | 88–90 | Excess sodium reduces efficiency |

The preferred sodium concentration (0.5–1%) ensures complete reaction initiation without over-reduction .

Solvent and Cosolvent Effects on Aggregation

This compound’s aggregation state (tetramer, dimer, monomer) depends on solvent composition, as shown in Table 3 :

| Solvent System | Primary Aggregate | Reactivity |

|---|---|---|

| Ether | Tetramer | Moderate |

| THF | Dimer + Monomer | High |

| Ether + THF | Dimer | Enhanced |

| Ether + PMDTA | Monomer | Very High |

In ether, this compound exists as a tetramer (Li₄Ph₄), stabilized by intermolecular π-Li interactions . Adding THF or TMEDA shifts equilibrium toward dimeric or monomeric species, increasing nucleophilicity .

Industrial-Scale Production Innovations

A novel method using natrium-lithium alloy and n-butyl ether addresses scalability and safety challenges:

-

Natrium-lithium alloy dispersion in n-butyl ether replaces flammable ethyl ether.

-

Temperature control (10–30°C) ensures reaction initiation without runaway exotherms.

-

High-purity product (≥92% yield) is achieved through optimized ether ratios and filtration .

Table 4: Comparison of Industrial-Scale Methods

| Parameter | Traditional (Et₂O) | Modern (n-BuOEt) |

|---|---|---|

| Solvent | Flammable | Less flammable |

| Temperature | 15–20°C | 10–30°C |

| Yield | 94% | >92% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: Phenyllithium undergoes various types of reactions, including:

- this compound can add to carbonyl compounds to form alcohols:

Nucleophilic Addition: PhLi+R2C=O→PhR2COLi

It can substitute halides in aromatic compounds:Substitution Reactions: PhLi+C5H5N→C6H5−C5H4N+LiH

Common Reagents and Conditions: this compound is often used in conjunction with solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the reactive species. Reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions.

Major Products: The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and various organolithium intermediates.

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Reactions with Carbonyl Compounds

Phenyllithium is widely used for nucleophilic additions to carbonyl compounds. For instance, the reaction of this compound with carbon monoxide leads to the formation of benzophenone and related products. This reaction can be performed under different conditions, yielding various products depending on temperature and solvent used. At -78°C, the reaction proceeds slowly, while at 0°C, it is complete within a few hours, demonstrating the compound's reactivity under controlled conditions .

1.2. Tandem Addition Reactions

A notable application of this compound is in tandem addition reactions, particularly with E-cinnamaldehyde. This reaction has been shown to produce substituted dihydrochalcones through a β-alkylation mechanism. The efficiency of this process is influenced by the concentration of this compound and the solvent used, emphasizing the importance of reaction conditions in determining product distribution .

1.3. Synthesis of Complex Molecules

This compound serves as a key reagent in the synthesis of complex organic molecules. Its ability to form stable intermediates allows chemists to construct intricate molecular architectures efficiently. For example, in the presence of propylbromide, this compound can yield high amounts of 3-propyl-1,3-diphenylpropanone .

Mechanistic Studies

2.1. Structural Analysis

Recent studies utilizing synchrotron X-ray powder diffraction have provided insights into the solid-state structure of this compound. These investigations reveal that this compound exists as a mixture of monomeric and dimeric forms in different solvents, which affects its reactivity and interactions with other compounds .

2.2. NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the behavior of this compound in various environments. For instance, variable temperature NMR studies have confirmed that this compound's aggregation state changes with temperature and solvent composition, impacting its reactivity .

Materials Science

3.1. Polymerization Initiator

This compound can act as an initiator for anionic polymerization processes, leading to the development of new polymeric materials with tailored properties. This application is particularly relevant in the production of high-performance elastomers and plastics .

3.2. Functionalized Materials

The reactivity of this compound allows for the functionalization of polymers and other materials, enhancing their properties for specific applications in fields such as electronics and coatings .

Case Studies

Mechanism of Action

Phenyllithium acts primarily as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom in this compound stabilizes the negative charge on the phenyl group, allowing it to participate in nucleophilic addition and substitution reactions. The mechanism involves the formation of a carbon-lithium bond, which then reacts with the electrophilic center to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Structural and Chemical Properties

The table below compares phenyllithium with other organolithium reagents in terms of structure, reactivity, and applications:

Reactivity and Selectivity

- Nucleophilicity: this compound exhibits higher nucleophilic efficiency compared to n-BuLi in carbonyl additions. For example, mechanochemically generated this compound and n-BuLi yielded alcohols from carbonyl compounds in 76% and 73% yields, respectively .

- Substrate Compatibility: this compound reacts efficiently with trifluoromethyl aromatics but fails in cross-couplings with hindered substrates like 3-bromo-N,N-dimethylaniline, leading to dehalogenation instead . In contrast, benzylsodium and 2-pyridylmethyllithium show divergent regioselectivity in additions to polyenones .

- Side Reactions : this compound can generate multiple products in complex reactions. For instance, its reaction with triazine derivatives (e.g., compound 6 in ) produced four compounds, necessitating chromatographic separation .

Stability and Handling

Biological Activity

Phenyllithium, an organolithium reagent, is primarily known for its utility in organic synthesis, particularly in nucleophilic additions to electrophiles. However, its biological activity has been the subject of various studies, revealing both direct and indirect effects on biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound (C6H5Li) is a colorless liquid at room temperature and is highly reactive due to the presence of the lithium atom. It is commonly used in organic chemistry for the synthesis of various compounds through reactions such as nucleophilic substitution and metal-halogen exchange. Its reactivity profile makes it a valuable tool in synthetic organic chemistry, but it also poses risks due to its potential biological effects.

Mechanisms of Biological Activity

- Nucleophilic Reactivity : this compound acts as a strong nucleophile, capable of attacking electrophilic centers in biomolecules. This can lead to modifications in proteins and nucleic acids, potentially disrupting normal cellular functions.

- Radical Formation : The reactivity of this compound can generate free radicals that may induce oxidative stress within cells. This oxidative stress can lead to cellular damage and has been implicated in various disease processes.

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic properties against certain cell lines. The extent of cytotoxicity is influenced by factors such as concentration and exposure time.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. At concentrations above 50 µM, significant cell death was observed, attributed to both oxidative stress and direct nucleophilic attack on cellular components .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

Case Study 2: Interaction with Proteins

This compound has been shown to modify proteins through nucleophilic addition reactions. For instance, when incubated with serum albumin, this compound resulted in the formation of adducts that altered the protein's structure and function. These modifications were assessed using mass spectrometry and led to a decrease in the protein's binding affinity for various ligands .

Comparative Studies

Comparative studies have evaluated this compound against other organolithium compounds to assess relative biological activity. For example, while both this compound and butyllithium exhibit cytotoxic effects, this compound was found to be more potent at lower concentrations due to its higher reactivity with biomolecules .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Nucleophilic attack on proteins |

| Butyllithium | 50 | Radical formation |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing phenyllithium with high purity, and how can side reactions be minimized?

this compound synthesis requires strict anhydrous conditions and inert atmospheres (e.g., argon) to prevent decomposition via hydrolysis or oxidation. Side reactions, such as Wurtz coupling, can be minimized by controlling stoichiometry (e.g., limiting excess lithium) and using aprotic solvents like diethyl ether or THF . Characterization via titration (e.g., Gilman test) and NMR spectroscopy ensures purity validation .

Q. How does solvent choice influence this compound reactivity in nucleophilic addition reactions?

Solvent polarity and coordinating ability directly affect this compound’s reactivity. Ethers (e.g., THF) stabilize the lithium ion, enhancing nucleophilicity, while non-coordinating solvents (e.g., hexane) reduce stabilization and may lead to aggregation, altering reaction pathways. Systematic solvent screening with kinetic studies is recommended to optimize yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Protocols include using flame-dried glassware, Schlenk lines for air-sensitive transfers, and personal protective equipment (PPE) such as cryogenic gloves. Quenching residues with isopropanol or ethanol under controlled conditions prevents exothermic reactions .

Advanced Research Questions

Q. How can contradictory data on this compound-mediated reaction mechanisms be resolved?

Contradictions often arise from differing solvent systems or lithium coordination states. Mechanistic studies using isotopic labeling (e.g., deuterated substrates) coupled with DFT calculations can clarify intermediates. For example, 1,2-addition vs. 1,4-addition pathways in conjugated systems may be distinguished via in situ IR spectroscopy .

Q. What experimental designs are effective for probing the role of lithium counterions in this compound reactivity?

Comparative studies using lithium amides (e.g., LDA) or Grignard reagents can isolate lithium’s effects. Conductivity measurements and X-ray crystallography of this compound aggregates provide structural insights. Controlled experiments with varying Li⁺ concentrations (e.g., using crown ethers) further elucidate ion-pairing dynamics .

Q. How can researchers address reproducibility challenges in this compound-mediated cross-coupling reactions?

Reproducibility issues often stem from trace moisture or oxygen. Standardizing protocols (e.g., strict glovebox use, solvent distillation records) and reporting detailed reaction parameters (temperature ramp rates, stirring speeds) in supplementary materials enhance replicability. Collaborative inter-laboratory validation is advised .

Q. What methodologies identify and quantify this compound decomposition products in situ?

GC-MS or HPLC coupled with quenching experiments (e.g., D₂O for deuterolysis) detects byproducts like benzene or biphenyl. Real-time monitoring via Raman spectroscopy tracks decomposition kinetics, while Arrhenius plots reveal temperature-dependent stability thresholds .

Q. How can computational models improve predictive accuracy for this compound reaction outcomes?

Density functional theory (DFT) models simulating transition states and solvent effects (e.g., COSMO-RS) predict regioselectivity and energetics. Machine learning algorithms trained on reaction databases (e.g., Reaxys) can correlate solvent/stoichiometry variables with yields .

Q. What strategies optimize this compound use in stereoselective synthesis?

Chiral ligand incorporation (e.g., (-)-sparteine) or solvent chirality transfer experiments can induce asymmetry. Kinetic resolution studies and enantiomeric excess (ee) analysis via chiral HPLC or NMR chiral shift reagents validate stereochemical outcomes .

Q. How do substituents on aromatic substrates alter this compound’s metallation efficiency?

Electron-withdrawing groups (e.g., -NO₂) deactivate rings, requiring higher temperatures, while directing groups (e.g., -OMe) guide metallation sites. Competitive experiments with substituted aryl halides and kinetic isotope effects (KIE) quantify substituent impacts .

Q. Methodological Frameworks

- Data Analysis : Use multivariate regression to correlate reaction variables (solvent, temperature) with yields .

- Literature Gaps : Employ systematic reviews via tools like Google Scholar to identify understudied applications (e.g., photoinduced reactions) .

- Ethical Reporting : Adhere to Beilstein Journal guidelines for data transparency, including raw spectra in supplementary files .

Properties

IUPAC Name |

lithium;benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYQHFPBWKKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=[C-]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883453, DTXSID70938503 | |

| Record name | Lithium, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium benzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Wikipedia] | |

| Record name | Phenyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-51-5, 17438-88-9 | |

| Record name | Phenyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium benzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.